

Application Notes and Protocols for the Extraction of Dibromoacetonitrile from Environmental Samples

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Compound of Interest

Compound Name: *Dibromoacetonitrile*

Cat. No.: *B109444*

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This document provides detailed methodologies for the extraction and analysis of **dibromoacetonitrile** (DBAN), a disinfection byproduct commonly found in environmental water samples. The protocols and data presented are intended to guide researchers in the accurate quantification of this compound.

Introduction

Dibromoacetonitrile (DBAN) is a nitrogenous disinfection byproduct formed during the chlorination or chloramination of water containing natural organic matter and bromide ions.^[1] ^[2]^[3] Due to its potential carcinogenicity, monitoring DBAN levels in drinking water and other environmental samples is a significant public health concern.^[2] This application note outlines established protocols for the extraction and quantification of DBAN, with a focus on methods standardized by the U.S. Environmental Protection Agency (EPA).

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method for DBAN quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the performance of common methods.

Analytical Method	Extraction Technique	Typical Matrix	Method Detection Limit (MDL) / Limit of Quantification (LOQ)	Instrumentation	Reference
EPA Method 551.1	Liquid-Liquid Extraction (LLE)	Drinking Water	MDL: 0.006 µg/L - 0.034 µg/L	GC-ECD	[3][4]
Headspace Solid-Phase Microextraction (HS-SPME)	Headspace SPME	Drinking Water	MDL: 0.01 - 0.5 µg/L	GC-MS	[5]
Liquid Chromatography-Tandem Mass Spectrometry	Direct Injection (No Extraction)	Tap Water	Target Concentration: < 0.06 mg/L	LC/MS/MS	[6]
In-house Method	Not Specified	Water	LOQ: 0.1 µg/L	GC-MS	[7]

Experimental Protocols

The following are detailed protocols for the extraction and analysis of DBAN from environmental water samples.

Protocol 1: Liquid-Liquid Extraction (LLE) based on EPA Method 551.1

This method is a widely accepted standard for the determination of disinfection byproducts, including DBAN, in drinking water.[2][4][8]

1. Sample Collection and Preservation:

- Collect water samples in 100 mL amber glass containers.

- Acidify the samples to a pH of 2 with sulfuric acid to prevent degradation of DBAN.
- If the water has been chlorinated, dechlorinate the sample by adding a suitable agent like ammonium chloride.
- Store the samples in the dark at 4°C until extraction, which should be performed within 48 hours.

2. Extraction Procedure:

- Allow the sample to come to room temperature.
- Measure a 50 mL aliquot of the sample into a clean separatory funnel.
- Add a salting agent, such as sodium chloride, to increase the extraction efficiency.
- Add 3 mL of methyl tert-butyl ether (MTBE) or 5 mL of pentane to the separatory funnel.[2][8]
- Shake the funnel vigorously for 2 minutes with periodic venting to release pressure.
- Allow the phases to separate. The organic layer (containing the extracted DBAN) will be on top.
- Carefully collect the organic layer into a clean vial.
- Dry the extract by passing it through a small amount of anhydrous sodium sulfate.

3. Analysis by Gas Chromatography with Electron Capture Detection (GC-ECD):

- Inject 2 μ L of the extract into a GC equipped with a fused silica capillary column and a linearized electron capture detector.[8]
- The gas chromatograph is typically programmed with a temperature gradient to ensure the separation of DBAN from other compounds.
- Quantify the concentration of DBAN by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This method offers a solvent-free alternative to LLE and is suitable for the analysis of volatile compounds like DBAN.[\[5\]](#)

1. Sample Preparation:

- Place a 30 mL aliquot of the water sample into a 50 mL screw-cap glass vial.
- Add a salt, such as sodium chloride (e.g., 12 g), to the sample to increase the volatility of the analytes.
- Seal the vial with a PTFE/silicone septum.

2. Extraction Procedure:

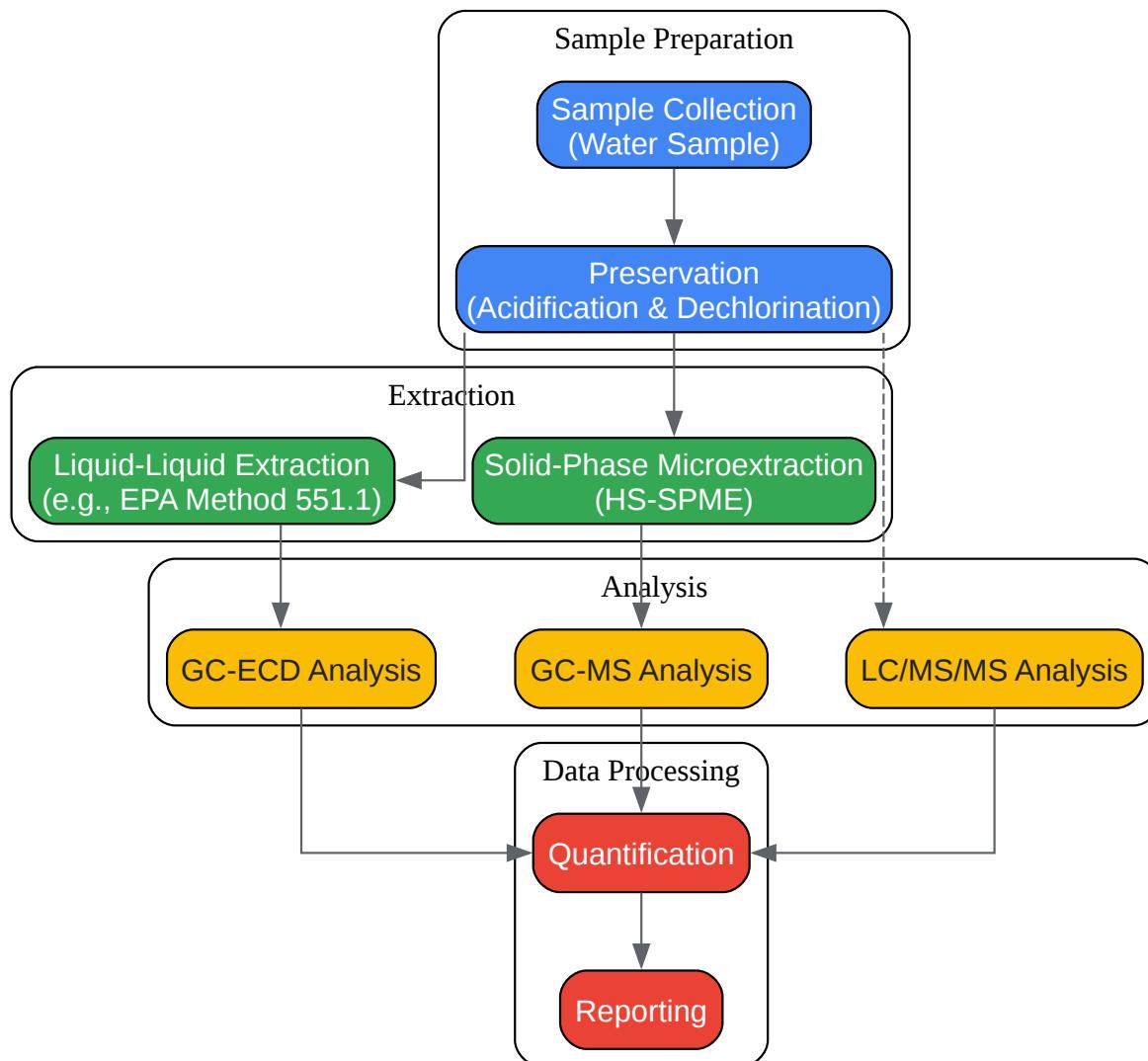
- Place the vial in a water bath at a controlled temperature (e.g., 45°C).
- Expose a PDMS/DVB/CAR (Polydimethylsiloxane/Divinylbenzene/Carboxen) SPME fiber to the headspace above the sample.
- Allow the fiber to be exposed for a set time (e.g., 15-30 minutes) while the sample is being stirred.[\[5\]](#)

3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

- Retract the SPME fiber and insert it into the injection port of the GC-MS for thermal desorption of the analytes.
- The GC separates the components of the sample, and the MS provides identification and quantification based on the mass-to-charge ratio of the fragments.

Visualizations

Diagram 1: General Workflow for DBAN Extraction and Analysis

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Caption: Workflow for **Dibromoacetonitrile** Analysis.

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